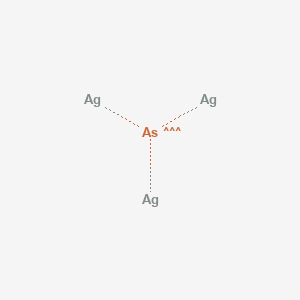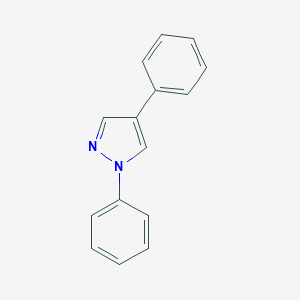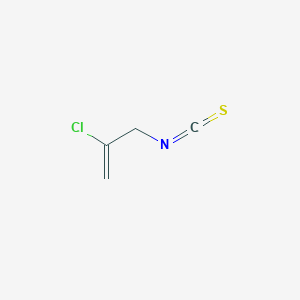
2-Chloroallyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis 2-Chloroallyl isothiocyanate can be synthesized through various methods. One approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, either in a one-pot process or a two-step approach (Li et al., 2013). Other methodologies include the reaction of amines with carbon disulfide in the presence of 4-dimethylaminopyridine as a catalyst (Rong et al., 2021), and the decomposition of dithiocarbamates using chlorosilanes (Bian et al., 2007).
Molecular Structure Analysis The molecular structure of isothiocyanate compounds, including 2-Chloroallyl isothiocyanate, can be studied through various spectroscopic methods. These include IR spectroscopy, Raman spectroscopy, NMR, and X-ray diffraction. For example, the study of chlorodifluoroacetyl isothiocyanate offers insights into the conformational properties and structural parameters relevant to isothiocyanates in general (Ramos et al., 2012).
Chemical Reactions and Properties Isothiocyanates, including 2-Chloroallyl isothiocyanate, participate in various chemical reactions. These reactions include cycloadditions, as demonstrated by the NHC-catalyzed enantioselective [2 + 2] and [2 + 2 + 2] cycloadditions of ketenes with isothiocyanates (Wang et al., 2011). Also, the formation of carbonyl ylides from reactions with isothiocyanates has been reported (Ibata et al., 1992).
Physical Properties Analysis The physical properties of isothiocyanates like 2-Chloroallyl isothiocyanate can be characterized by their melting points, vapor pressure, and other thermodynamic properties. For instance, the study of chlorodifluoroacetyl isothiocyanate reveals its melting point and vapor pressure, which could be analogous to those of 2-Chloroallyl isothiocyanate (Ramos et al., 2012).
Chemical Properties Analysis Isothiocyanates are known for their reactivity and chemical properties. The chemical behavior of 2-Chloroallyl isothiocyanate can be inferred from studies on similar compounds, highlighting aspects like reactivity with various nucleophiles and participation in cycloaddition reactions (Wang et al., 2011), (Ibata et al., 1992).
Applications De Recherche Scientifique
Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
In the field of food science, isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, antioxidant, biopesticidal, anticarcinogenic, and antimutagenic . Due to these activities, they have applications in food preservation like fruit juices and as an additive in mayonnaise . Their recent application has been in the food packing’s and in Modified Atmosphere Packaging (MAP) .
-
Chemical Synthesis
- Isothiocyanates are used in the synthesis of heterocycles and thioureas . They are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 .
- A process for producing 2-chloroallyl isothiocyanate from 2,3-dichloro-1-propene has been described . This involves reacting the 2,3-dichloro-1-propene with a thiocyanate in the presence of a phase transfer catalyst .
-
Medicinal and Biochemistry Applications
- Isothiocyanates are used in the Edman degradation for amino acid sequencing of peptides or as electrophiles in bioconjugates .
- Several representatives of this group are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .
-
Sustainable Synthesis
-
Food Preservation and Packaging
- Isothiocyanates have been found to have beneficial activities like antibacterial, antifungal, bioherbicidal, antioxidant, biopesticidal, anticarcinogenic, and antimutagenic . Due to these activities, they have applications in food preservation like fruit juices and as an additive in mayonnaise . Their recent application has been in the food packaging and in Modified Atmosphere Packaging (MAP) .
- Isothiocyanates incorporated food packaging films have become popular in the last decade . They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
-
Pharmacological Applications
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-3-isothiocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBFPSVUFUDQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161951 | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroallyl isothiocyanate | |
CAS RN |
14214-31-4 | |
| Record name | 2-Chloro-3-isothiocyanato-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, 2-chloroallyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlor-3-isothiocyanato-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



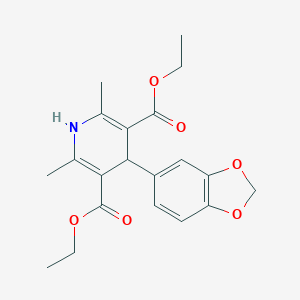
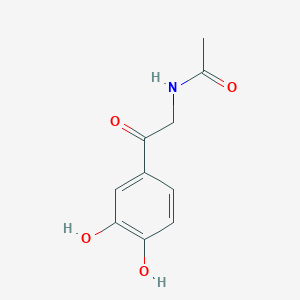
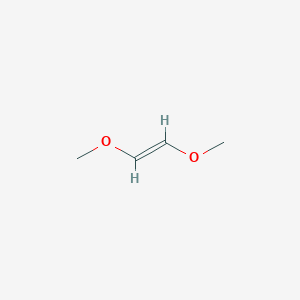

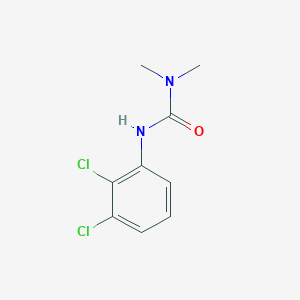
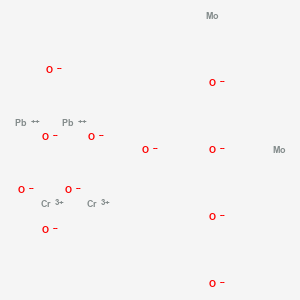
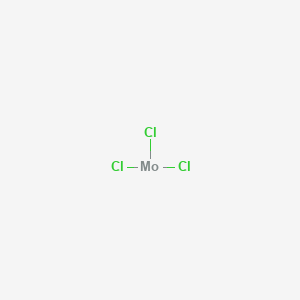
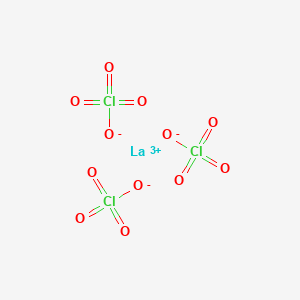
![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
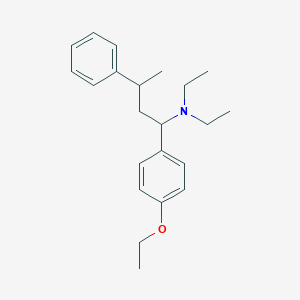

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
